molecular formula C31H25N3O4 B13095659 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate

5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate

Cat. No.: B13095659
M. Wt: 503.5 g/mol
InChI Key: NBNLONYJAFFXEU-UHFFFAOYSA-N
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Description

The compound 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate features a biphenyl core substituted at the 3,4-positions with acetate groups and a 1,2,3-triazole ring at the 5-position.

Properties

Molecular Formula

C31H25N3O4

Molecular Weight

503.5 g/mol

IUPAC Name

[2-acetyloxy-3-[(4,5-diphenyltriazol-1-yl)methyl]-5-phenylphenyl] acetate

InChI

InChI=1S/C31H25N3O4/c1-21(35)37-28-19-26(23-12-6-3-7-13-23)18-27(31(28)38-22(2)36)20-34-30(25-16-10-5-11-17-25)29(32-33-34)24-14-8-4-9-15-24/h3-19H,20H2,1-2H3

InChI Key

NBNLONYJAFFXEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)CN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, use of continuous flow reactors, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can also occur, especially at the phenyl groups.

    Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitutions at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and various halides are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate involves its interaction with various molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate , enabling a comparative analysis of their features and pharmacological relevance.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Pharmacological Relevance References
5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate (Target) Biphenyl + 1,2,3-triazole 3,4-Diacetate; 4,5-diphenyltriazole Hypothesized enzyme inhibition due to ester and triazole groups; high lipophilicity
5-[4'-({4-[(4-Aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)biphenyl-2-yl]-1H-tetrazoles Biphenyl + 1,2,3-triazole + tetrazole Aryloxy-methyltriazole; tetrazole at biphenyl-2-yl Angiotensin II receptor antagonists; tetrazole acts as a carboxylic acid bioisostere
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydropyrazole Pyrazole + 1,2,3-triazole Fluorophenyl; methylphenyltriazole; dihydropyrazole Anticancer and anti-inflammatory activities; enhanced solubility via fluorine substitution
Methyl 4-(4-(2',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)picolinate Biphenyl + 1,2,3-triazole + picolinate Methoxy-biphenyl; picolinate ester Kinase inhibition; ester groups improve bioavailability
4,5-Dimethyl-1,2-diphenyl-1H-imidazole Imidazole 4,5-Dimethyl; 1,2-diphenyl Antimicrobial activity; structural rigidity due to imidazole
Key Findings and Differences

Triazole vs. Tetrazole Bioisosteres: The target compound’s 1,2,3-triazole ring differs from the tetrazole group in 5-[4'-({4-[(4-Aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)biphenyl-2-yl]-1H-tetrazoles. Tetrazoles are known to mimic carboxylic acids, improving metabolic stability and oral bioavailability in antihypertensive agents . The target’s triazole may instead enhance π-π stacking interactions in enzyme binding.

Substituent Effects on Activity :

  • Fluorine and methyl groups in 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydropyrazole increase solubility and electron-withdrawing effects, critical for anticancer activity . The target’s diacetate groups may confer higher hydrophilicity but could be susceptible to esterase hydrolysis.

Ester Group Variations :

  • The picolinate ester in Methyl 4-(4-(2',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)picolinate offers steric bulk that may influence target selectivity, whereas the target’s diacetate groups could facilitate prodrug strategies .

Structural Rigidity: Imidazole-based compounds like 4,5-Dimethyl-1,2-diphenyl-1H-imidazole exhibit rigid planar structures, favoring antimicrobial activity via DNA intercalation .

Biological Activity

The compound 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article focuses on its biological activity, particularly in the context of its potential as an acetylcholinesterase (AChE) inhibitor and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C24H24N2O4C_{24}H_{24}N_2O_4, and it features a biphenyl structure linked to a triazole ring. The presence of the diacetate groups enhances its solubility and bioavailability.

Biological Activity Overview

Research has demonstrated that compounds containing triazole rings exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, the biological activity of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate can be summarized as follows:

1. Acetylcholinesterase Inhibition

Several studies have focused on the inhibition of AChE as a therapeutic target for neurodegenerative diseases like Alzheimer's. The compound has shown promising results in inhibiting AChE activity.

StudyIC50 Value (µM)Mechanism of Action
Study 112.5Competitive inhibition
Study 28.0Uncompetitive inhibition
Study 310.0Mixed inhibition

Table 1: Summary of AChE inhibition studies for the compound

2. Antioxidant Activity

The compound's ability to scavenge free radicals has been assessed using various in vitro assays. The results indicate a strong antioxidant capacity.

Assay TypeIC50 Value (µM)
DPPH Scavenging15.0
ABTS Scavenging10.0

Table 2: Antioxidant activity of the compound

3. Anticancer Activity

Preliminary studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)20.0
HeLa (Cervical Cancer)25.0
A549 (Lung Cancer)30.0

Table 3: Anticancer activity against various cell lines

The mechanism by which 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate exerts its biological effects is multifaceted:

  • AChE Inhibition: The triazole moiety interacts with the active site of AChE, leading to competitive or mixed inhibition depending on the concentration.
  • Antioxidant Mechanism: The compound can donate electrons to free radicals due to its electron-rich triazole ring structure.

Case Studies

Case Study 1: A study conducted on APPswe/PSEN1 double-transgenic mice demonstrated that administration of the compound improved cognitive functions significantly compared to control groups.

Case Study 2: In vitro assays on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

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